Epipinoresinol
Description
Overview of Research Trajectories on EpipinoresinolResearch into epipinoresinol spans several key areas, from its biosynthesis to its potential biological activities and methods of isolation.
Biosynthesis: A notable research trajectory involves the enzymatic formation of the methylenedioxy bridge (MDB) in (+)-epipinoresinol. The enzyme CYP81Q3 has been identified as specifically catalyzing this reaction to produce (+)-pluviatilol chemicalbook.commedchemexpress.comoup.comchemfaces.com. This enzymatic step is crucial in the biosynthesis of specialized furofuran lignans (B1203133), such as (+)-2-episesalatin, highlighting this compound's role as a metabolic intermediate oup.comchemfaces.com.
Biological Activities: Investigations into this compound have revealed several promising biological activities:
Cytotoxicity: Studies have demonstrated the cytotoxic potential of this compound against various human cancer cell lines. For instance, this compound exhibited significant cytotoxic activity against HT-29, HepG2, BGC-823, and SKOV3 cell lines, with IC50 values ranging from 0.84 to 3.97 µmol x L⁻¹ ebi.ac.ukchemfaces.com. When isolated from the sea urchin Diadema setosum, it showed cytotoxic effects against KB, FL, and Hep-2 cancer cell lines with IC50 values of 2.0, 3.93, and 2.4 µg/mL, respectively researchgate.net.
Anti-inflammatory and Antioxidant Properties: The glucoside derivative, this compound-4-o-beta-D-glucoside, has been reported to possess anti-inflammatory activity, including the inhibition of prostaglandin (B15479496) production, and also exhibits antioxidant properties cymitquimica.com. This compound's isolation from Geranium nepalense, a plant known for its anti-inflammatory effects, further supports this area of research ebi.ac.uk.
Other Potential Therapeutic Effects: this compound has been explored in computational studies for its potential therapeutic effects against colorectal cancer nih.gov and its capability to bind with hepatitis A virus protein, as indicated by molecular docking and dynamics simulations researchgate.net.
Isolation and Identification: The isolation and identification of this compound from natural sources have been achieved using advanced chromatographic techniques, including centrifugal partition chromatography and high-performance liquid chromatography biocrick.com. Furthermore, its presence and quantification in complex biological matrices have been facilitated by methods such as ultra-performance liquid chromatography–electrospray ionization–mass spectrometry (UPLC-ESI-MS/MS) coupled with widely targeted metabolomics analysis mdpi.com.
Chemical and Pharmacokinetic Properties: this compound has a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.4 g/mol chemicalbook.comnih.gov. It is soluble in various organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone (B3395972) chemicalbook.combiocrick.comchemfaces.com. Its melting point is reported to be between 137-138 °C chemicalbook.com.
Selected pharmacokinetic properties of this compound are summarized in the table below, indicating its potential behavior within biological systems. These data are derived from computational predictions and are valuable for understanding its drug-likeness and absorption, distribution, metabolism, and excretion (ADME) characteristics.
Table 1: Predicted Pharmacokinetic Properties of this compound
| Property | Value | Unit | Source |
|---|---|---|---|
| Quantitative Estimate of Drug-likeness | 0.874 | - | |
| Natural Product-likeness score | 0.997 | - | |
| Lipinski Rule | Accepted | - | |
| GSK Rule | Accepted | - | |
| Golden Triangle | Accepted | - | |
| Caco-2 Permeability | -4.755 | log(cm/s) | |
| MDCK Permeability | 1.62E-05 | cm/s | |
| Human Intestinal Absorption (HIA) | 0.005 | - | |
| Plasma Protein Binding (PPB) | 93.70 | % | |
| Volume Distribution (VD) | 0.552 | L/kg | |
| Blood-Brain Barrier (BBB) Penetration | 0.054 | - | |
| Clearance (CL) | 8.585 | mL/min/kg | |
| AMES Toxicity | 0.17 | - |
Note: The values in Table 1 are computational predictions and should be interpreted in the context of in silico analyses.
Table 2: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 637584 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBRUKMWQGOIE-WZBLMQSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18779-41-4, 24404-50-0 | |
| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Epipinoresinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipinoresinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPIPINORESINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Occurrence and Distribution of Epipinoresinol in Biological Systems
Natural Sources and Plant Species
Epipinoresinol has been identified as a constituent of Camellia sinensis, the plant species from which tea is derived. nih.govexplorationpub.com While the tea plant is renowned for its rich composition of flavanols like catechins, the presence of lignans (B1203133) such as this compound contributes to its complex phytochemical profile. mdpi.com Research has confirmed its existence within this economically significant plant, although detailed quantitative analyses in specific cultivars or plant parts are subjects of ongoing study. nih.govexplorationpub.com
The aromatic plant Pandanus odoratissimus, commonly known as Kewda, contains this compound. nih.govnih.gov Phytochemical analyses of this species have led to the isolation and identification of this compound from its roots. researchgate.netdergipark.org.trresearchgate.net Alongside other lignans and phenolic compounds, this compound is a component of the complex chemical makeup of the plant's root system. nih.govresearchgate.net
(+)-Epipinoresinol has been isolated from the whole plant of Hedyotis uncinella. nih.govmedchemexpress.com Studies on the chemical constituents of this species have identified this compound as one of several known lignans present. nih.govresearchgate.net Its discovery in Hedyotis uncinella highlights the distribution of this lignan (B3055560) within the Rubiaceae family. medchemexpress.comresearchgate.net
The fruit of Carduus nutans, also known as Nodding Thistle, has been identified as a source of this compound. nih.govresearchgate.net Research has not only confirmed its presence but also quantified the amounts of both pinoresinol (B1678388) and its epimer, this compound, in the fruit. nih.gov One study reported the isolation of 32.8 mg of this compound from 10.0 g of C. nutans fruit after an acid treatment that promoted the epimerization of pinoresinol. nih.govresearchgate.net
Carduus nutans is a biennial herb characterized by spiny stems and deeply lobed leaves. ubc.cainvasiveplantatlas.orgbugwood.org Its distinctive, large, nodding, reddish-purple flower heads produce achenes, which are the fruits that contain this compound. invasiveplantatlas.orgbugwood.org
This compound is a recognized component of Eucommia ulmoides, a medicinal tree often referred to as the Gutta-percha tree. ncats.io The compound has been isolated from the bark of this tree, which is a well-known source of various lignans. nih.gov Its presence is significant as Eucommia ulmoides has a long history of use in traditional practices. nih.govresearchgate.net
Forsythia suspensa, or Weeping Forsythia, is another plant species in which this compound and its derivatives have been found. tautobiotech.com Specifically, this compound-4-O-β-D-glucoside has been extracted from the leaves of this plant. researchgate.netbiocat.com The fruits of Forsythia suspensa are known to contain a variety of lignans, and research has also pointed to the presence of these compounds in the leaves. researchgate.netmdpi.com Phillyrin, the glucoside of (+)-epipinoresinol monomethyl ether, is a major lignan found in Forsythia species. mdpi.com
Interactive Data Table: Occurrence of this compound in Various Plant Species
| Plant Species | Common Name | Plant Part(s) Containing this compound |
| Camellia sinensis | Tea Plant | General |
| Pandanus odoratissimus | Pandanus fascicularis, Kewda | Roots |
| Hedyotis uncinella | Not specified | Whole Plant |
| Carduus nutans | Nodding Thistle | Fruit |
| Eucommia ulmoides | Gutta-percha Tree | Bark |
| Forsythia suspensa | Weeping Forsythia | Leaves, Fruit |
Forsythia koreana
This compound has been identified as a constituent of Forsythia koreana. Specifically, research on the flowers of Forsythia koreana led to the isolation of six lignans, one of which was identified as (–)-epipinoresinol. researchgate.net This was the first report of the isolation of these six lignans from the flowers of this particular plant species. researchgate.net Other lignans found alongside this compound in Forsythia koreana include pinoresinol. researchgate.netwikipedia.org
Juniperus sabina L.
The chemical compound (+)-Epipinoresinol has been isolated from Juniperus sabina L. researchgate.net This plant is a member of the Juniperus genus, which is known to contain a variety of lignans. researchgate.net In total, 279 different compounds have been identified from J. sabina, including 28 lignans. mdpi.com
Viburnum macrocephalum f. keteleeri
Research on the fruits of Viburnum macrocephalum f. keteleeri has led to the isolation of various lignan constituents. nordicbiosite.comchemsrc.com Among these is this compound-4'-O-β-D-glucoside, also known as simplocosin. chemsrc.commedchemexpress.commedchemexpress.comchemicalbook.com
Polygonatum sibiricum Red.
This compound and its glucoside form have been sourced from the rhizomes of Polygonatum sibiricum Red. biocrick.comchemfaces.comchemfaces.com Chemical investigations of these rhizomes have identified several compounds, including (+)-epipinoresinol and this compound-4-O-beta-D-glucoside. chemfaces.com Other lignans such as pinoresinol have also been found in this plant. dokumen.pub
Aspidopterys obcordata Vine
The vine of Aspidopterys obcordata has been a source for the isolation of various chemical constituents, including the lignan (+)-epipinoresinol. researchgate.netmdpi.com Further phytochemical studies on the vines of this plant have led to the isolation of other compounds, including new diterpenoids and polyoxypregnane glycosides. researchgate.netmdpi.com
Thonningia sanguinea Vahl
This compound has been identified and quantified in the parasitic plant Thonningia sanguinea Vahl. rsc.orgnih.gov A study of the ethyl acetate (B1210297) fraction of the whole plant led to the isolation of five known lignans, including (+)-epipinoresinol. rsc.org Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) was used to quantify the concentration of this compound in both the crude methanolic extract and the ethyl acetate fraction. The ethyl acetate fraction was found to be particularly rich in this compound, with a concentration of 2.3 mg/g of dry extract. nih.govmdpi.com Other lignans isolated from T. sanguinea include (+)-pinoresinol, (+)-cycloolivil, (+)-secoisolariciresinol, and (+)-isolariciresinol. rsc.org
This compound in Marine Organisms
While this compound is primarily known as a plant metabolite, it has also been classified as a marine metabolite. nih.gov However, detailed research findings specifically on the occurrence and distribution of this compound in various marine organisms are not extensively documented in the provided search results. Marine environments are recognized as a rich source of diverse chemical compounds with various biological activities. researchgate.net
Lignan Classification and this compound's Position
Lignans are a large and diverse group of natural products formed by the coupling of two phenylpropane units. chim.itnih.gov The classification of lignans is primarily based on their carbon skeleton, the pattern of cyclization, and the type of linkage between the two phenylpropane units. chim.itnih.govmdpi.com
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, a compound is classified as a lignan if the two C6C3 units are linked by a β-β' bond (also referred to as an 8-8' linkage). chim.itiupac.org Compounds with other linkage patterns are generally termed neolignans. chim.it
Lignans are further categorized into several subgroups based on their skeletal structure. A common classification system divides them into eight main types:
Furofurans
Furans
Dibenzylbutanes
Dibenzylbutyrolactones
Aryltetralins
Arylnaphthalenes
Dibenzocyclooctadienes
Dibenzylbutyrolactols chim.itnih.govencyclopedia.pubscispace.com
This compound belongs to the furofuran subclass of lignans. tandfonline.com This classification is determined by its characteristic chemical structure, which features a central tetrahydrofuro[3,4-c]furan ring system. This compound is a stereoisomer of pinoresinol, specifically an enantiomer with a (+)-(1R,3aR,4S,6aR)-configuration. nih.govebi.ac.uk This stereochemical difference is significant as it can affect the compound's biological activity and its role in metabolic pathways. d-nb.info For example, the enzyme CYP81Q3 specifically acts on (+)-epipinoresinol to form (+)-pluviatilol, but does not accept (+)- or (-)-pinoresinol (B158572) as a substrate. oup.com
Biosynthesis and Metabolic Pathways of Epipinoresinol
General Lignan (B3055560) Biosynthesis Pathway
The biosynthesis of furofuran lignans (B1203133), the class to which epipinoresinol belongs, commences with the dimerization of coniferyl alcohol. mdpi.com This process is followed by the formation of dioxole structures, oxidation, and often glycosylation. mdpi.com
The journey to this compound begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the foundational building blocks for a vast number of compounds, including lignans. researchgate.net The primary precursor for most lignans is coniferyl alcohol, a monolignol derived from this pathway. researchgate.netnsf.gov Through the action of oxidative enzymes, two molecules of coniferyl alcohol undergo a coupling reaction to form the initial lignan structure. nsf.govnih.gov This dimerization is a critical step that sets the stage for the subsequent enzymatic modifications leading to the diverse array of lignans observed in nature. nsf.gov
Stereochemical Aspects of this compound Biosynthesis
The precise three-dimensional arrangement, or stereochemistry, of lignans like this compound is a defining feature of their biosynthesis and is tightly controlled by specific proteins and enzymes. oup.com This stereochemical control is crucial as it determines the final structure and potential biological activity of the molecule.
The initial and pivotal step in determining the stereochemistry of many lignans is the dimerization of two coniferyl alcohol radicals. wikipedia.orgwikipedia.org This reaction is guided by a class of non-catalytic proteins known as dirigent proteins (DIRs). wikipedia.orgwikipedia.orgnih.gov These proteins lack enzymatic activity themselves but play a crucial role in directing the outcome of the coupling reaction, ensuring the formation of a specific stereoisomer. wikipedia.orgnih.gov
Dirigent proteins capture and orient the coniferyl alcohol radicals, facilitating their coupling in a highly regio- and stereospecific manner. nih.govnih.gov For example, a dirigent protein from Forsythia intermedia directs the synthesis specifically towards (+)-pinoresinol. wikipedia.orgwikipedia.org In the absence of these proteins, the dimerization of coniferyl alcohol radicals results in a mixture of different products with varying stereochemistries. nsf.govwikipedia.org The discovery of dirigent proteins provided a new understanding of how plants can control the stereochemistry of radical coupling reactions to produce specific lignan enantiomers. nih.gov
Following the initial dimerization, the stereochemistry of lignans is further refined by the action of other enzymes, particularly cytochrome P450 monooxygenases (P450s). oup.com These enzymes exhibit remarkable diastereomeric selectivity, meaning they can distinguish between and act upon specific stereoisomers of a substrate. oup.com This selectivity is a key factor in generating the vast structural diversity of lignans. oup.comresearchgate.net
A prime example of this diastereomeric specificity is seen in the biosynthesis of lignans in Sesamum alatum. oup.comoup.com This plant accumulates (+)-2-episesalatin, a furofuran lignan with a distinct diastereomeric configuration. oup.comchemfaces.com The enzyme responsible for a key step in this pathway is CYP81Q3, a P450 monooxygenase. oup.comoup.com
Biochemical studies have revealed that S. alatum CYP81Q3 specifically catalyzes the formation of a methylenedioxy bridge (MDB) in (+)-epipinoresinol to produce (+)-pluviatilol. oup.comoup.comchemfaces.com Both (+)-epipinoresinol and its product, (+)-pluviatilol, are considered intermediates in the biosynthesis of (+)-2-episesalatin due to their shared diastereomeric configurations. oup.comchemfaces.combiocrick.com The enzyme CYP81Q3 is highly selective and does not accept (+)-pinoresinol or (-)-pinoresinol (B158572) as substrates. oup.comoup.comucr.ac.cr This substrate preference highlights the crucial role of CYP81Q3 in directing the metabolic flux towards the synthesis of specific diastereomeric lignans in S. alatum. oup.com The inability of CYP81Q3 to form a second methylenedioxy bridge is likely due to the asymmetric configuration of (+)-epipinoresinol. mdpi.com
The diastereomeric selectivity of CYP81Q3 stands in stark contrast to that of another well-characterized P450 enzyme, CYP81Q1, found in Sesamum indicum. oup.comoup.com CYP81Q1 is responsible for the biosynthesis of (+)-sesamin, a major lignan in sesame seeds. d-nb.infooup.com This enzyme specifically converts (+)-pinoresinol to (+)-sesamin through the intermediate (+)-piperitol, a process that involves the sequential formation of two methylenedioxy bridges. oup.combiocrick.comd-nb.info
Crucially, CYP81Q1 does not accept (+)-epipinoresinol as a substrate. oup.comresearchgate.netbiocrick.com This demonstrates a clear functional divergence between the two closely related enzymes, CYP81Q1 and CYP81Q3. oup.com While CYP81Q1 is specialized for the (+)-pinoresinol pathway leading to (+)-sesamin, CYP81Q3 is specifically involved in the (+)-epipinoresinol pathway in S. alatum. oup.comucr.ac.cr Furthermore, research has shown that (+)-pinoresinol does not interfere with the conversion of (+)-epipinoresinol to (+)-pluviatilol by CYP81Q3, further emphasizing the distinct substrate preferences of these enzymes. oup.comresearchgate.netchemfaces.com This lineage-specific functional differentiation of biosynthetic enzymes is a key mechanism for generating the stereoisomeric diversity of lignans in nature. oup.comresearchgate.netchemfaces.com
| Enzyme | Substrate(s) | Product(s) | Plant Source | Key Function |
| CYP81Q3 | (+)-Epipinoresinol | (+)-Pluviatilol | Sesamum alatum | Catalyzes single methylenedioxy bridge formation with high diastereomeric specificity. oup.comoup.com |
| CYP81Q1 | (+)-Pinoresinol, (+)-Piperitol | (+)-Piperitol, (+)-Sesamin | Sesamum indicum | Catalyzes sequential formation of two methylenedioxy bridges. oup.comd-nb.infooup.com |
Diastereomeric Selectivity of Cytochrome P450 Monooxygenases (CYP81Q3, CYP81Q1)
Influence of Polymorphic Residues on Enzyme Functional Diversity
The structural diversity of specialized metabolites in plants, such as the various diastereomeric isomers of lignans, is often the result of the functional differentiation of biosynthetic enzymes. chemfaces.comoup.com A key factor driving this enzymatic functional diversity is the presence of polymorphic residues—variations in the amino acid sequence of homologous enzymes found in different species or lineages. oup.comresearchgate.net These variations, even single amino acid substitutions, can significantly alter an enzyme's substrate specificity and catalytic activity. oup.com
A well-documented example of this phenomenon involves the cytochrome P450 (CYP) enzymes CYP81Q1 from Sesamum indicum and its ortholog, CYP81Q3, from Sesamum alatum. oup.com While both enzymes are involved in lignan biosynthesis, they exhibit strict and distinct diastereomeric selectivity. oup.com CYP81Q1 specifically converts (+)-pinoresinol into (+)-piperitol and subsequently (+)-sesamin, but it does not accept (+)-epipinoresinol as a substrate. oup.comoup.com In contrast, CYP81Q3 specifically catalyzes a reaction using (+)-epipinoresinol but does not act on either (+)- or (-)-pinoresinol. oup.comoup.com
Research involving amino acid substitution and carbon monoxide difference spectral analyses has revealed that the polymorphic residues located within the putative substrate pockets of CYP81Q1 and CYP81Q3 are critical for this functional diversity and for the stability of the enzymes. chemfaces.comoup.com For instance, substituting a single amino acid at position 115 (Alanine in CYP81Q3 to Phenylalanine, as found in CYP81Q1) can impact substrate selectivity. oup.com This lineage-specific functional differentiation of enzymes, driven by polymorphic residues, is a crucial mechanism for generating the stereoisomeric diversity of lignans observed in nature. oup.comresearchgate.net
| Enzyme | Originating Species | Substrate(s) | Product(s) | Role Dictated by Polymorphic Residues |
| CYP81Q1 | Sesamum indicum | (+)-Pinoresinol | (+)-Piperitol | Catalyzes sequential methylenedioxy bridge formations; does not accept (+)-epipinoresinol. oup.comoup.com |
| CYP81Q3 | Sesamum alatum | (+)-Epipinoresinol | (+)-Pluviatilol | Catalyzes a single methylenedioxy bridge formation; shows strict selectivity for (+)-epipinoresinol over pinoresinol (B1678388) isomers. oup.comoup.com |
Enzymatic Conversions and Intermediates
This compound serves as a key intermediate in the biosynthetic pathways of more complex lignans, undergoing specific enzymatic modifications. These conversions include the formation of methylenedioxy bridges and glycosylation, which further diversify the chemical structures.
Formation of Methylenedioxy Bridges
A significant enzymatic conversion of this compound is the formation of a methylenedioxy bridge (O-CH₂-O), a common structural moiety in many bioactive natural products, including lignans and alkaloids. scielo.org.mxmdpi.com This reaction is catalyzed by specific cytochrome P450-dependent enzymes. researchgate.net
In the biosynthesis of lignans in Sesamum alatum, the enzyme CYP81Q3 specifically catalyzes the formation of a single methylenedioxy bridge in (+)-epipinoresinol. oup.commedchemexpress.com This conversion results in the production of (+)-pluviatilol, which is a putative intermediate in the pathway leading to other characteristic lignans found in this species, such as (+)-2-episesalatin. oup.comoup.com The reaction demonstrates high diastereomeric selectivity, as CYP81Q3 does not utilize the closely related compound (+)-pinoresinol as a substrate. chemfaces.comoup.com This specificity highlights how distinct P450 enzymes guide the biosynthesis toward different molecular skeletons from stereochemically distinct precursors. oup.com
Glycosylation Reactions: Formation of this compound Glycosides (e.g., this compound-4'-O-β-D-glucoside / Simplocosin)
Glycosylation, the enzymatic attachment of a sugar moiety to an acceptor molecule, is a widespread modification of secondary metabolites in plants, including lignans. nih.govnih.gov This process is catalyzed by enzymes known as glycosyltransferases (GTs), specifically uridine (B1682114) diphosphate (B83284) (UDP) glycosyltransferases (UGTs) in plants, which use a UDP-sugar as the donor. nih.govresearchgate.netnumberanalytics.com Glycosylation generally increases the water solubility, stability, and bioavailability of the compounds and facilitates their storage in plant cells. researchgate.net
This compound can undergo glycosylation to form various glycosides. One notable example is this compound-4'-O-β-D-glucoside, also known as Simplocosin. chemicalbook.commedchemexpress.com In this reaction, a glucose molecule is attached to the 4'-hydroxyl group of the this compound aglycone. chemicalbook.com While the specific UGTs responsible for the glycosylation of this compound are part of broader research into lignan biosynthesis, the formation of such glycosides is a critical step in the metabolic fate of this compound in various plant species. nih.govnih.gov
Pharmacological and Biological Activities of Epipinoresinol
Antiproliferative and Anticancer Activities
Epipinoresinol has demonstrated antiproliferative properties in several studies. ncats.io Its effects have been observed in various cancer cell lines, suggesting a potential role in cancer research.
The antiproliferative action of this compound has been specifically tested against colon cancer cell lines HCT116 and SW480. nih.govresearchgate.net In these studies, this compound was shown to decrease the viability of both cell lines. nih.gov The effect was more pronounced in HCT116 cells compared to SW480 cells, indicating a potentially similar mechanism of antiproliferative action to its epimer, pinoresinol (B1678388). nih.govresearchgate.net
Table 1: Antiproliferative Effects of this compound on Colon Cancer Cell Lines
| Cell Line | Observed Effect | Source |
|---|---|---|
| HCT116 | Significant decrease in cell viability. nih.govresearchgate.net | nih.gov, researchgate.net |
| SW480 | Decrease in cell viability, but less significant than in HCT116. nih.govresearchgate.net | nih.gov, researchgate.net |
A key mechanism underlying the antiproliferative effects of this compound involves the tumor suppressor gene p53. Research has shown that this compound upregulates the p53 gene. researchgate.netresearchgate.net The activation of p53 is linked to the inhibition of proliferation in the HCT116 colon cancer cell line. researchgate.netresearchgate.net
The potential of natural compounds as part of a broader cancer treatment strategy is an area of active research. Extracts from plants like Thonningia sanguinea, which contain this compound among other bioactive compounds, have been suggested as promising for use in adjuvant cancer therapies. grafiati.comdntb.gov.ua Adjuvant therapy is additional treatment given after the primary treatment to lower the risk of the cancer coming back. mayoclinic.orgclevelandclinic.org
In a study investigating the chemical constituents of Brucea mollis, (+)-Epipinoresinol was one of ten compounds isolated. nih.govresearchgate.net However, the significant cytotoxic activities reported in this study against human cancer cell lines HT-29 (colon), HepG2 (liver), BGC-823 (gastric), and SKOV3 (ovarian) were attributed to a different isolated compound, indaquassin X, which showed IC50 values between 0.84 and 3.97 micromol/L. nih.govchemfaces.comchemfaces.cn While this compound was present in the source plant, the study did not attribute these specific cytotoxic effects to it. nih.govresearchgate.net
Table 2: Compounds Isolated from Brucea mollis and Reported Cytotoxic Activity
| Compound | Cytotoxic Activity against HT-29, HepG2, BGC-823, SKOV3 | Source |
|---|---|---|
| Indaquassin X | Yes (IC50: 0.84-3.97 µmol/L) | chemfaces.com, nih.gov |
Potential as Adjuvant Therapy in Cancer Treatments
Anti-inflammatory Effects
Beyond its anticancer potential, this compound has been noted for its anti-inflammatory properties. ncats.io
This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. ncats.io In a study using macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), this compound inhibited NO production with a half-maximal inhibitory concentration (IC50) value of 39.5 µM. ncats.io The overproduction of NO is a factor in many inflammatory diseases. mdpi.comdiva-portal.org
Table 3: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulus | IC50 Value | Source |
|---|
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| (+)-Epipinoresinol |
| (+)-lyoniresinol |
| (+)-pinoresinol |
| (+)-syringaresinol |
| 4,5-dihydroblumenol A |
| Adenosine |
| Cleomiscosin A |
| Cleomiscosin B |
| Deacetylated isobrucein B |
| This compound |
| Indaquassin X |
| Lipopolysaccharide (LPS) |
| Nitric Oxide (NO) |
| Oleocanthal |
Modulation of Inflammatory Mediators (e.g., IL-1β, TNF-α, IL-8)
This compound has been identified as a compound with potential anti-inflammatory properties through its ability to modulate key inflammatory mediators. Research has shown that certain lignans (B1203133), including this compound, can influence the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net
In studies involving extracts containing this compound, a notable decrease in the secretion of these pro-inflammatory cytokines has been observed in various immune cell models. frontiersin.orgmdpi.com For instance, in studies on human leukocytes, extracts from Forsythia x intermedia, which contain this compound, were found to reduce the production of TNF-α in neutrophils and monocyte/macrophage cells. frontiersin.orgresearchgate.net While the direct and isolated effects of this compound on IL-8 are less specifically detailed in the available literature, the general anti-inflammatory profile of lignan-containing extracts suggests a potential role in modulating a range of inflammatory signaling molecules. frontiersin.orgmdpi.com The mechanism behind this modulation is thought to involve the attenuation of specific cellular signaling pathways. frontiersin.org
Attenuation of p38 and ERK Kinase Pathways
The anti-inflammatory effects of compounds like this compound are often linked to their ability to interfere with intracellular signaling cascades that regulate the inflammatory response. Key among these are the mitogen-activated protein kinase (MAPK) pathways, including the p38 and extracellular signal-regulated kinase (ERK) pathways. frontiersin.orgresearchgate.net
Research has indicated that certain lignans can decrease the phosphorylation of p38 MAPK and ERK1/2. frontiersin.org The activation of these kinases is a critical step in the inflammatory process, leading to the production of pro-inflammatory cytokines and other mediators. biorxiv.orgnih.gov By inhibiting the phosphorylation of p38 and ERK, compounds such as those found in Forsythia x intermedia extracts, including this compound, can effectively dampen the inflammatory response. frontiersin.orgresearchgate.net For example, a study demonstrated that at a concentration of 20 μM, certain lignans decreased the lipopolysaccharide (LPS)-induced phosphorylation of p38 MAPK and ERK1/2 in human neutrophils. frontiersin.org This attenuation of kinase activity is a significant mechanism underlying the anti-inflammatory potential of these compounds. frontiersin.orgmdpi.commdpi.com
Antiplatelet Aggregation Activity
This compound has demonstrated the ability to inhibit platelet aggregation, a key process in thrombus formation. ncats.ionih.gov Platelet aggregation is a critical factor in the development of cardiovascular diseases. japsonline.comnih.gov
Studies have shown that (+)-epipinoresinol exhibits antiplatelet aggregation activity in vitro. ncats.io Research on compounds isolated from Piper wallichii revealed that several lignans, including this compound, possess inhibitory effects on platelet aggregation induced by platelet-activating factor (PAF) in rabbit blood models. nih.gov While specific IC50 values for this compound were not detailed in this particular study, the findings contribute to the understanding of its potential antithrombotic effects. nih.gov The inhibition of platelet aggregation is a crucial therapeutic target for preventing and treating thrombotic events. jfda-online.com
Antiviral Potential
Inhibition of Hepatitis A Virus (HAV) 3C Protease
Recent computational studies have highlighted the potential of this compound as an inhibitor of the Hepatitis A Virus (HAV) 3C protease. nih.govtandfonline.comresearchgate.net This viral enzyme is crucial for the replication and proliferation of HAV. nih.govtandfonline.comresearchgate.net
Through molecular docking and molecular dynamics simulations, this compound was identified as a phytochemical with a significant binding capability to the HAV 3C protease. nih.govtandfonline.comresearchgate.net These in silico analyses suggest that this compound, along with other phytochemicals, may act as a potential drug candidate for the inhibition of Hepatitis A. nih.govtandfonline.com The findings from these computational models provide a strong basis for future in vitro and in vivo studies to confirm the therapeutic potential of this compound against HAV. nih.govresearchgate.netmdpi.com
Anti-HIV-1 Activity
This compound has also been investigated for its potential activity against the Human Immunodeficiency Virus Type 1 (HIV-1). ncats.io Research on phenolic constituents from Parakmeria yunnanensis has identified this compound as a compound with anti-HIV-1 activity. ncats.ioncats.io
While the specific mechanisms and potency (e.g., EC50 values) of this compound's anti-HIV-1 activity are not extensively detailed in the readily available literature, its identification as an active compound warrants further investigation. ncats.iomdpi.combibliotekanauki.pl The search for novel anti-HIV agents from natural sources is a critical area of research, and compounds like this compound represent promising leads. bibliotekanauki.pl
Neuroprotective Activities
This compound has been shown to possess neuroprotective properties, particularly in models of oxidative stress-induced neuronal cell damage. oup.comnih.gov Oxidative stress and neuronal apoptosis are significant factors in the pathology of neurodegenerative diseases. nih.govresearchgate.net
In a study involving lignans isolated from Eucommia ulmoides leaves, a new this compound derivative, (-)-7-epi-pinoresinol mr1, was identified. nih.gov This compound, along with other lignans, demonstrated neuroprotective effects in hydrogen peroxide (H2O2)-treated PC-12 cells, a common in vitro model for neurodegenerative disease research. nih.gov The neuroprotection was evidenced by increased cell viability, reduced release of lactate (B86563) dehydrogenase (LDH), and decreased levels of reactive oxygen species (ROS). nih.gov
Specifically, at a concentration of 25 μM, compound 1 ((-)-7-epi-pinoresinol mr1) resulted in the highest cell viability (78.0 ± 0.8%) and the lowest relative LDH release (20.1 ± 2.5%) compared to the positive control. nih.gov It also showed strong activity in enhancing the enzyme activity of glutathione (B108866) peroxidase (GPx). nih.gov These findings suggest that this compound and its derivatives could be valuable agents for the prevention and treatment of neurodegenerative diseases by protecting neurons from oxidative damage. oup.comnih.govresearchgate.net
Interactions with Biological Targets
This compound, a lignan (B3055560) found in various plant species, has been the subject of research to understand its interactions with key biological molecules and signaling pathways. These interactions are fundamental to elucidating its potential pharmacological and biological activities. The following sections detail the current understanding of how this compound and related compounds engage with specific cellular targets.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, growth, and development. It is a member of the receptor tyrosine kinase (RTK) family. bio-rad.com The binding of specific ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. bio-rad.comebi.ac.uk This activation leads to the initiation of several signaling pathways, including the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways, which are pivotal in promoting cell cycle progression. mdpi.com
**Table 1: Concentration of Selected Phytochemicals in the Ethyl Acetate (B1210297) Fraction of *Thonningia sanguinea***
| Compound | Concentration (mg/g of dry extract) |
|---|---|
| This compound | 2.3 |
| Eriodictyol | 3.9 |
| Secoisolariciresinol | 2.4 |
Data sourced from a study on Thonningia sanguinea. nih.gov
Peroxisome Proliferator-Activated Receptors (PPAR)
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that act as transcription factors to regulate gene expression. smw.chmdpi.com There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. smw.chnih.gov These receptors are considered lipid sensors and play vital roles in lipid and glucose metabolism, inflammation, and cellular proliferation and differentiation. mdpi.commdpi.com For PPARs to become fully active, they typically require binding to a lipid ligand, forming a heterodimer with the retinoid-X receptor (RXR), and then binding to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. nih.govnih.gov
Currently, direct research specifically detailing the interaction of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) is limited in the provided search results. The research primarily focuses on the roles of PPARs in various physiological and pathological processes and their activation by various ligands, including fatty acids. nih.govmdpi.com
Cellular FLICE-inhibitory protein (cFLIPL) and Survivin (in relation to pinoresinol)
While direct studies on this compound's interaction with cFLIPL and survivin are not detailed, research on the closely related lignan, pinoresinol, provides valuable insights. Cellular FLICE-inhibitory protein (cFLIP) and survivin are key anti-apoptotic proteins that can prevent programmed cell death.
Research has demonstrated that pinoresinol can significantly down-regulate the protein levels of both the long isoform of cFLIP (cFLIPL) and survivin in a time-dependent manner in certain cancer cell lines. researchgate.net This effect was observed at the post-translational level, as pinoresinol did not alter the mRNA levels of cFLIPL or survivin. researchgate.net The reduction in these proteins appears to be mediated through proteasome-mediated degradation, as the use of a proteasome inhibitor prevented their downregulation by pinoresinol. researchgate.net
The pinoresinol-induced decrease in cFLIPL and survivin levels was associated with an increased sensitivity of cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis. researchgate.netmedchemexpress.com Specifically, the reduction of cFLIPL allows for more efficient formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, a critical initiator of the apoptotic cascade. researchgate.net Overexpression of cFLIPL was shown to significantly reduce the cell death induced by treatment with pinoresinol and TRAIL. researchgate.net
Table 2: Investigated Effects of Pinoresinol on Apoptotic Proteins
| Protein | Effect of Pinoresinol Treatment | Implication |
|---|---|---|
| cFLIPL | Down-regulation of protein levels researchgate.net | Sensitization to TRAIL-induced apoptosis researchgate.netmedchemexpress.com |
| Survivin | Down-regulation of protein levels researchgate.net | Promotion of apoptosis |
Findings are based on studies conducted on human glioblastoma cells. researchgate.netresearchgate.net
Derivatives and Analogues of Epipinoresinol in Medicinal Chemistry Research
Naturally Occurring Glucosides (e.g., Simplocosin)
Epipinoresinol, a lignan (B3055560) found in various plants, often occurs in its glycosidic form, where a sugar molecule is attached to the core structure. These glucosides are significant in medicinal chemistry due to their altered solubility, stability, and bioavailability, which can influence their biological activity. One of the most notable naturally occurring glucosides of this compound is Simplocosin.
Simplocosin, also known as this compound-4'-O-β-D-glucoside, is a compound that has been isolated from several plant species, including those from the Symplocos and Forsythia genera. medchemexpress.comnih.gov Research has shown that the addition of the glucose moiety can modulate the compound's biological effects. For instance, some phenolic glycoside derivatives have demonstrated inhibitory activity against certain enzymes. nih.gov
The presence of the glucoside group is a common feature among many lignans (B1203133) found in plants like Forsythia. researchgate.net In these plants, a majority of lignans, including derivatives of this compound, are found glycosylated at their phenolic hydroxyl groups. researchgate.net This natural modification is a key area of study for understanding the full therapeutic potential of these compounds. For example, this compound-4-o-beta-D-glucoside, isolated from the bark of Pinus densiflora, has been shown to possess anti-inflammatory and antioxidant properties. cymitquimica.com
Lignan glucosides, in general, are recognized for their potential health benefits. biosynth.com The glycosylation of lignans is a critical factor in their biosynthesis and accumulation in plants. researchgate.net The study of these natural derivatives provides valuable insights into how nature modifies complex molecules to enhance their biological function, offering a blueprint for the development of new therapeutic agents.
Table 1: Naturally Occurring this compound Glucosides and Their Sources
| Compound Name | Synonym | Plant Source(s) | Reference(s) |
|---|---|---|---|
| This compound-4'-O-β-D-glucoside | Simplocosin | Forsythia suspensa, Viburnum macrocephalum f. keteleeri, Symplocos species | medchemexpress.comchemsrc.com |
| This compound-4-o-beta-D-glucoside | Pinus densiflora | cymitquimica.com | |
| (+)-Epipinoresinol 4′-O-glucoside | Forsythia intermedia | researchgate.net |
Synthetic Derivatives and Structure-Activity Relationship (SAR) Studies
The synthesis of this compound derivatives is a crucial area of research for exploring and enhancing its therapeutic properties. By systematically modifying the chemical structure of this compound, researchers can investigate the structure-activity relationships (SAR), which helps in identifying the key chemical features responsible for its biological effects.
SAR studies are fundamental in medicinal chemistry for the rational design of new drugs with improved potency and selectivity. nih.gov For lignans like this compound, these studies often involve modifying the aromatic rings, the stereochemistry of the furan (B31954) rings, or the nature and position of substituents. While specific, extensive SAR studies on a wide range of synthetic this compound derivatives are not broadly detailed in the provided context, the principles of such studies are well-established for similar molecules like podophyllotoxin. researchgate.net These studies on related lignans have successfully led to the development of anticancer drugs by modifying the natural scaffold to enhance activity against specific cellular targets. researchgate.netresearchgate.net
The general approach in SAR studies involves creating a library of related compounds and evaluating their biological activity. researchgate.netdokumen.pub For instance, modifications could include the introduction of different functional groups, alteration of stereocenters, or the synthesis of simplified analogues to pinpoint the pharmacophore—the essential part of the molecule for its activity. dokumen.pub These synthetic efforts are critical for overcoming limitations of the natural product, such as poor solubility or metabolic instability, and for developing novel therapeutic agents.
Table 2: Key Areas of Modification in Lignan SAR Studies
| Molecular Region | Potential Modifications | Desired Outcome |
|---|---|---|
| Aromatic Rings | Alteration of substituent groups (e.g., hydroxyl, methoxy) | Enhanced binding to target proteins, improved solubility |
| Furan Rings | Changes in stereochemistry, ring substitution | Increased potency, altered biological activity |
| Linker | Modification of the linkage between phenylpropane units | Investigation of the importance of the core scaffold |
Importance of Stereoisomeric Diversity in Lignan Structures
The biological activity of lignans is profoundly influenced by their three-dimensional structure, or stereochemistry. This compound is a stereoisomer of pinoresinol (B1678388), and this difference in spatial arrangement of atoms leads to distinct biological properties. nih.gov The stereoisomeric diversity of lignans is a result of specific biosynthetic pathways in plants, often involving enzymes that catalyze reactions with high stereoselectivity. oup.com
A prime example of the importance of stereochemistry is seen in the enzymatic conversion of lignans in different plant species. For instance, the enzyme CYP81Q3 in Sesamum alatum specifically acts on (+)-epipinoresinol to produce (+)-pluviatilol, but it does not accept its stereoisomer, (+)-pinoresinol, as a substrate. oup.comchemfaces.combiocrick.com Conversely, the enzyme CYP81Q1 from Sesamum indicum specifically converts (+)-pinoresinol and does not act on (+)-epipinoresinol. oup.comchemfaces.combiocrick.com This demonstrates that even subtle changes in stereochemistry can dictate enzyme-substrate recognition and the subsequent metabolic fate of the compound.
This stereochemical specificity is not just a biochemical curiosity; it has significant implications for the pharmacological activity of lignans. oup.com Different stereoisomers can interact differently with biological targets such as receptors and enzymes, leading to variations in efficacy and therapeutic effects. The presence of multiple chiral centers in the lignan backbone allows for a large number of possible stereoisomers, each with a potentially unique biological profile. nih.gov Therefore, understanding and controlling the stereochemistry of lignans like this compound is a critical aspect of medicinal chemistry research aimed at developing new and effective drugs. nih.gov The study of how plants produce specific stereoisomers provides valuable clues for the stereoselective synthesis of pharmacologically active lignans. oup.comchemfaces.com
Isolation, Purification, and Analytical Methodologies for Epipinoresinol
Extraction Techniques from Natural Sources
The initial step in isolating epipinoresinol from plant materials typically involves solvent extraction. This process aims to separate the target compound from the complex mixture of other plant constituents. Common approaches include:
The choice of solvent depends on the polarity of this compound and other compounds of interest. Mixtures of water and organic solvents, particularly ethanol, are commonly used for polar compounds. Less polar solvents like dichloromethane, chloroform, or ethyl acetate are effective for extracting less polar flavonoids and aglycones. nih.gov Modern extraction techniques, such as ultrasound-assisted extraction (UAE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE), are also being explored to enhance efficiency, reduce solvent consumption, and decrease extraction time. frontiersin.orgnih.gov
Separation and Purification Methods
Following extraction, various chromatographic techniques are employed to separate and purify this compound from the crude extracts. These methods leverage differences in physicochemical properties of the compounds to achieve high purity.
Centrifugal Partition Chromatography (CPC)
Centrifugal Partition Chromatography (CPC) is a liquid-liquid separation technique that does not use a solid stationary phase. plantaanalytica.commdpi.com Instead, it relies on a biphasic solvent system where one liquid phase is held stationary by centrifugal force while the other acts as the mobile phase. plantaanalytica.com This technique offers advantages such as high loading capacity, enhanced selectivity, and scalability. plantaanalytica.com
CPC has been successfully applied for the isolation of this compound. For example, a preparative separation method using two consecutive CPC steps was developed to simultaneously isolate pinoresinol (B1678388) (PR) and its epimer, this compound (EPR), from Carduus nutans fruit. researchgate.netnih.gov An optimized two-phase solvent system consisting of methyl tert-butyl ether:acetone (B3395972):water (4:3:3, v/v/v) was used for CPC separation. researchgate.netnih.gov This method achieved high purities of 93.7% for pinoresinol and 92.3% for this compound, with efficiencies of 86.4% and 84.1%, respectively, from 10.0g of C. nutans fruit. researchgate.netnih.gov
| Compound | Purity Achieved (%) | Efficiency (%) | Source Material | Solvent System (CPC) |
|---|---|---|---|---|
| Pinoresinol (PR) | 93.7 | 86.4 | Carduus nutans fruit | Methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) |
| This compound (EPR) | 92.3 | 84.1 | Carduus nutans fruit | Methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the separation, purification, identification, and quantification of compounds, including lignans like this compound. ebi.ac.ukresearchgate.netchemfaces.comtargetmol.comnih.govchemfaces.comresearchgate.netoup.commdpi.comnih.govarabjchem.org HPLC methods often utilize reversed-phase columns, such as octadecyl (RP-18) or RP-8 for more hydrophilic structures, with gradient elution modes. mdpi.com
Examples of HPLC applications for this compound include:
Silica (B1680970) Gel Column Chromatography
Silica gel column chromatography is a common and versatile method for the initial fractionation and separation of plant extracts. ebi.ac.ukvjs.ac.vnchemfaces.comtargetmol.comchemfaces.comresearchgate.netnih.govmdpi.com It is often used as a preliminary step before more advanced chromatographic techniques.
Gel Column Chromatography
Gel column chromatography, particularly using Sephadex LH-20, is frequently employed in conjunction with silica gel chromatography for the separation and purification of natural products, including lignans. ebi.ac.ukvjs.ac.vnchemfaces.comtargetmol.comchemfaces.comnih.govmdpi.com Sephadex LH-20 is a versatile medium suitable for separating compounds based on molecular size and polarity.
Identification and Quantification Techniques
The identification and quantification of this compound rely on a combination of spectroscopic and spectrometric methods.
| Technique | Application for this compound | Key Information Provided |
|---|---|---|
| ¹H-NMR and ¹³C-NMR | Structural elucidation and confirmation | Detailed proton and carbon environments, connectivity |
| ESI-MS | Molecular weight and formula determination | Molecular ion peaks (e.g., [M+H]⁺), fragmentation patterns |
| GC-MS/MS | Quantification in crude extracts and fractions | Concentration of this compound in samples |
| HPLC-UV | Detection and quantification in mixtures | Retention time, peak area for concentration, purity assessment |
| Optical Rotation | Chirality and stereochemical characterization | Specific rotation value |
| Melting Point | Purity assessment and physical characterization | Specific temperature range for phase transition |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a sensitive and robust analytical technique utilized for both the identification and quantification of this compound in various extracts. This method is particularly effective for volatile and semi-volatile compounds. For example, GC-MS/MS was successfully applied to quantify this compound, alongside other lignans and compounds, in the methanolic crude extract and ethyl acetate fraction of Thonningia sanguinea.
The linearity of the GC-MS/MS method for this compound quantification is typically established by analyzing standard solutions across a range of concentrations. In a study on T. sanguinea, seven concentrations ranging from 7.0 to 12.0 µg/mL were used to construct calibration curves, demonstrating the method's reliability for quantitative analysis.
Table 1: this compound Quantification in Thonningia sanguinea Ethyl Acetate Fraction by GC-MS/MS
| Compound | Concentration (mg/g of dry extract) |
| This compound | 2.3 |
| Eriodictyol | 3.9 |
| Secoisolariciresinol | 2.4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its molecular architecture. Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR techniques are routinely employed.
For this compound, NMR data analysis confirms the characteristic furofuran lignan (B3055560) skeleton and the positions of its methoxy (B1213986) and hydroxyl groups easychem.org. Researchers compare the obtained spectral data (chemical shifts, coupling constants, and correlations from 2D experiments like COSY, HMQC, and HMBC) with previously reported values for this compound or related lignans to confirm its identity and stereochemistry. Full spectral data for lignans, including this compound, are typically presented in detailed research findings.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular formula and exact mass of this compound. This method provides highly accurate mass measurements, which are crucial for confirming the elemental composition of isolated compounds and distinguishing them from other compounds with similar nominal masses. For this compound (C₂₀H₂₂O₆), HRESIMS analysis would confirm its molecular weight of 358.14163842 Da easychem.org. The technique is often performed on UHPLC-Orbitrap-MS or AB SCIEX Triple TOF instruments.
Circular Dichroism (CD) Data Analysis
Circular Dichroism (CD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules like this compound. By analyzing the Cotton effects (bands of positive or negative ellipticity) in the CD spectrum, researchers can deduce the stereochemistry of the compound. For example, the absolute configuration of new lignans has been elucidated using CD spectroscopy based on empirical helicity rules. While specific CD data for this compound were not detailed in all retrieved snippets, related lignans have shown characteristic positive and negative Cotton effects at specific wavelengths, indicating the utility of this method for chiral analysis of this compound class. Phillygenin, which is this compound methyl ether, has also been studied using CD spectroscopy.
On-line HPLC for Identification
On-line High-Performance Liquid Chromatography (HPLC) plays a significant role in the unambiguous identification of this compound, particularly in the context of conversion processes or complex mixtures. This technique allows for real-time monitoring and identification of compounds as they elute from the chromatographic column. For instance, on-line HPLC has been used to identify this compound and pinoresinol, and to characterize their conversion in acidic medium as a function of time and temperature. The ability to couple HPLC with various detectors, such as UV-Vis or mass spectrometry, further enhances its identification capabilities.
Molecular Docking and Molecular Dynamics Simulation
Molecular docking and molecular dynamics (MD) simulations are computational methodologies used to predict and analyze the interactions between this compound (as a ligand) and biological target proteins. These in silico techniques provide insights into the binding affinity, stability of interactions, and potential mechanisms of action.
This compound has been investigated for its binding efficacy with the Hepatitis A virus (HAV) 3C cysteine protease, a non-structural protein crucial for viral proliferation and replication. Molecular docking studies indicated that this compound possesses a significant capability to bind with this viral protein, and subsequent 100 ns MD simulations revealed considerable binding efficacy, suggesting this compound as a potential drug candidate for hepatitis A inhibition.
Furthermore, this compound's binding interactions with the epidermal growth factor receptor (EGFR) have been computed through molecular docking studies. These computational analyses contribute to understanding the potential contributions of this compound to observed biological activities, such as antiproliferative effects. MD simulations also allow for the analysis of parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), and hydrogen bond numbers, providing a comprehensive view of the ligand-receptor complex stability.
Optimization of Isolation and Conversion Processes
Optimization of isolation and conversion processes is critical for enhancing the yield and purity of this compound from natural sources. A notable example involves the simultaneous isolation of pinoresinol (PR) and its 7'-epimer, this compound (EPR), from Carduus nutans fruit.
A preparative separation method using two consecutive steps of centrifugal partition chromatography (CPC) was developed. This method was optimized to first isolate pinoresinol and then, after an optimized acid treatment, to simultaneously isolate both pinoresinol and this compound. The acid treatment facilitated the epimerization of pinoresinol, resulting in the formation of equal amounts of both epimers.
Optimal conditions for this process included a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) for CPC separation. The acid treatment was performed at 50°C for 30 minutes to achieve efficient epimerization. Under these optimized conditions, 33.7 mg of pinoresinol and 32.8 mg of this compound were isolated from 10.0 g of C. nutans fruit, achieving high purities of 93.7% and 92.3%, respectively. This represents an efficiency of 86.4% for pinoresinol and 84.1% for this compound. The conversion characteristics of pinoresinol and this compound in acidic medium, determined as a function of time and temperature, provided unambiguous identification by on-line HPLC.
Table 2: Optimized Isolation Parameters and Yields for Pinoresinol and this compound from Carduus nutans Fruit
| Parameter | Condition |
| CPC Solvent System | Methyl tert-butyl ether:acetone:water (4:3:3, v/v/v) |
| Acid Treatment Temperature | 50°C |
| Acid Treatment Time | 30 minutes |
| Compound | Isolated Amount (from 10.0g fruit) | Purity | Efficiency |
| Pinoresinol (PR) | 33.7 mg | 93.7% | 86.4% |
| This compound (EPR) | 32.8 mg | 92.3% | 84.1% |
Future Directions and Research Gaps
In-depth Mechanistic Studies of Biological Activities
Current research has identified several biological effects of epipinoresinol, including antiproliferative and anti-inflammatory properties. ncats.io For instance, this compound has been shown to inhibit nitric oxide production in macrophage RAW 264.7 cells, suggesting an anti-inflammatory mechanism. ncats.io It has also demonstrated antiproliferative effects against colon cancer cell lines (HCT116 and SW480) by upregulating the tumor suppressor gene p53. mdpi.com However, the precise molecular mechanisms underlying these activities are not fully understood. Future studies should focus on delineating the specific signaling pathways and molecular interactions through which this compound exerts its effects. A deeper understanding of these mechanisms is crucial for its development as a therapeutic agent. nih.gov
In Vivo Pharmacological Investigations
The majority of pharmacological data on this compound stems from in vitro studies. researchgate.netdntb.gov.ua While these studies provide valuable initial insights, it is imperative to validate these findings through comprehensive in vivo investigations. nih.gov Animal models are necessary to assess the bioavailability, pharmacokinetics, and efficacy of this compound in a complex biological system. Such studies would provide crucial information on its potential therapeutic effects and any possible adverse reactions, bridging the gap between laboratory findings and clinical relevance. researchgate.netnih.gov
Identification of Specific Molecular Targets
A significant gap in the current knowledge is the precise identification of this compound's molecular targets. nih.gov While some studies have pointed to its interaction with proteins like the hepatitis A virus 3C protease in computational models, experimental validation is lacking. nih.govresearchgate.net Research has also suggested that this compound might interact with the epidermal growth factor receptor (EGFR) signaling pathway. mdpi.com Identifying and validating the specific proteins or receptors that this compound binds to will provide a clearer picture of its mechanism of action and help in predicting its therapeutic efficacy and potential side effects. medchemexpress.com
Elucidation of Lineage- and Tissue-Specific Stereochemical Configurations in Biosynthesis
The biosynthesis of lignans (B1203133) like this compound involves complex stereochemical control. The stereochemistry is largely determined by dirigent proteins (DIRs) during the initial coupling of two coniferyl alcohol molecules to form pinoresinol (B1678388), a precursor. oup.com Subsequent enzymatic modifications by enzymes such as pinoresinol-lariciresinol reductases (PLRs) and cytochrome P450 monooxygenases further define the final stereoisomer. oup.comd-nb.info
Research has shown that different plant species and even different tissues within the same plant can produce different enantiomers of lignans. researchgate.net For example, the enzyme CYP81Q3 in Sesamum alatum specifically converts (+)-epipinoresinol to (+)-pluviatilol, while it does not act on its diastereomer, (+)-pinoresinol. oup.com This highlights the diastereomeric selectivity of biosynthetic enzymes. oup.com Understanding the molecular basis for this lineage- and tissue-specific stereochemical diversity is a key research gap. oup.com Further investigation into the structure and function of the enzymes involved, such as DIRs and P450s, across different plant lineages will be crucial to unravel these complex biosynthetic pathways. oup.comnih.gov
Q & A
Q. How should researchers respond to peer critiques about insufficient mechanistic depth in this compound studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
